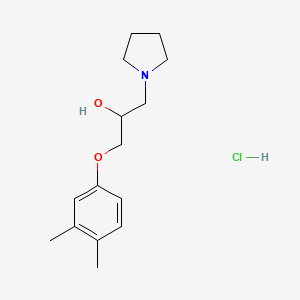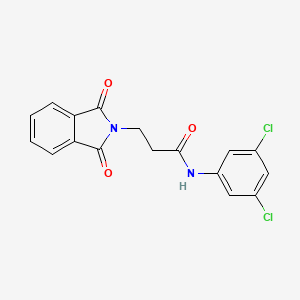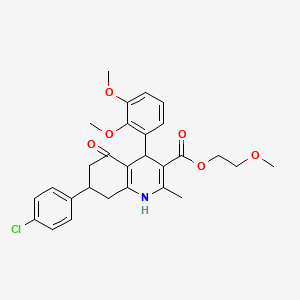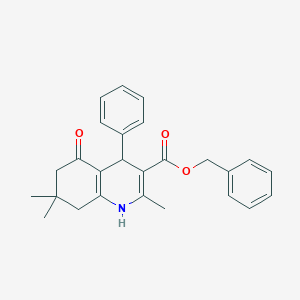
4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a derivative of tetrahydro-2H-pyran and has a phenyl group attached to it.
Mecanismo De Acción
The mechanism of action of 4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a vital role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-phenyltetrahydro-2H-pyran-4-carboxamide has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its potential as a therapeutic agent. It has been shown to have antitumor and neuroprotective properties, which can be useful in the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new drugs based on this compound. Another direction is the investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. It has been studied extensively for its pharmacological properties, including its potential as an antitumor agent. This compound has also been investigated for its use in the treatment of various diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of tetrahydro-2H-pyran with phenyl isocyanate in the presence of a catalyst. The reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Phenyltetrahydro-2H-pyran-4-carboxamide has potential applications in various fields of scientific research. It has been studied extensively for its pharmacological properties, including its potential as an antitumor agent. This compound has also been investigated for its use in the treatment of various diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJCANLTOGGBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)

![2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5181225.png)
![17-[2-(diethylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5181227.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B5181258.png)
![N~2~-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-leucinamide](/img/structure/B5181262.png)
![N-(sec-butyl)-5-oxo-5,6-dihydroquinoxalino[2',3':4,5]pyrrolo[1,2-a]quinazoline-7-carboxamide](/img/structure/B5181264.png)
![5,7-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5181265.png)

![6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181274.png)